3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one
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Overview
Description
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the tetrazole group, and the coupling of the aromatic rings. Common reagents used in these reactions include chlorobenzene, phenylpiperidine, and tetrazole. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)propan-1-one
- 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)butan-1-ol
- 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-2-one
Uniqueness
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24ClN5O |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C22H24ClN5O/c23-21-8-6-18(7-9-21)20(15-28-16-24-25-26-28)14-22(29)27-12-10-19(11-13-27)17-4-2-1-3-5-17/h1-9,16,19-20H,10-15H2 |
InChI Key |
ZEVONIRHVOCYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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